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Compound of Interest

Compound Name: trans-2-Pentenoic acid

Cat. No.: B083571

For Researchers, Scientists, and Drug Development Professionals

Introduction

trans-2-Pentenoic acid is a versatile a,3-unsaturated carboxylic acid that serves as a valuable
building block in organic synthesis. Its conjugated system, consisting of a carboxylic acid and a
double bond, allows for a variety of chemical transformations, making it a key intermediate in
the synthesis of pharmaceuticals, agrochemicals, polymers, and fragrances.[1] This document
provides detailed application notes and experimental protocols for the use of trans-2-
pentenoic acid in several key synthetic transformations.

Physical and Chemical Properties

A summary of the key physical and chemical properties of trans-2-pentenoic acid is provided
in the table below.
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Property Value Reference
Molecular Formula CsHsO2 [2][3]
Molecular Weight 100.12 g/mol [2][3]
Appearance Colorless to light yellow liquid [2]
Boiling Point 106 °C at 20 mmHg
Melting Point 9-11 °C
Density 0.99 g/mL at 25 °C
Refractive Index n20/D 1.452
Solubility ?0|,Uble in or-g.ani.c solvents,

limited solubility in water.
CAS Number 13991-37-2

Key Synthetic Applications and Protocols

trans-2-Pentenoic acid can undergo a variety of reactions at both the carboxylic acid moiety
and the carbon-carbon double bond. Key applications include esterification, amide coupling,
Michael addition, and the synthesis of heterocyclic compounds.

Esterification

Esterification of the carboxylic acid group is a common transformation. The resulting esters
have applications as flavoring agents and are intermediates for further synthesis.[4] A standard
method for this conversion is the Fischer esterification, which utilizes an alcohol in the
presence of an acid catalyst.

Protocol: Synthesis of Ethyl trans-2-pentenoate

This protocol describes the synthesis of ethyl trans-2-pentenoate using ethanol and a catalytic
amount of p-toluenesulfonic acid (PTSA).

Materials:

© 2025 BenchChem. All rights reserved. 2/13 Tech Support


https://www.bocsci.com/product/trans-2-pentenoic-acid-cas-13991-37-2-301373.html
https://pubchem.ncbi.nlm.nih.gov/compound/638122
https://www.bocsci.com/product/trans-2-pentenoic-acid-cas-13991-37-2-301373.html
https://pubchem.ncbi.nlm.nih.gov/compound/638122
https://www.bocsci.com/product/trans-2-pentenoic-acid-cas-13991-37-2-301373.html
https://www.benchchem.com/product/b083571?utm_src=pdf-body
https://en.wikipedia.org/wiki/Pentenoic_acid
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b083571?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Methodological & Application

Check Availability & Pricing

trans-2-Pentenoic acid

Ethanol (absolute)

p-Toluenesulfonic acid monohydrate (PTSA)
Toluene

Saturated sodium bicarbonate solution
Brine

Anhydrous magnesium sulfate
Round-bottom flask

Dean-Stark apparatus

Reflux condenser

Separatory funnel

Rotary evaporator

Procedure:

To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add
trans-2-pentenoic acid (1.0 eq), ethanol (3.0 eq), and a catalytic amount of PTSA (0.05 eq).

Add toluene to the flask to facilitate the azeotropic removal of water.

Heat the reaction mixture to reflux and monitor the collection of water in the Dean-Stark trap.

Continue refluxing until no more water is collected.

Cool the reaction mixture to room temperature.

Pour the mixture into a separatory funnel containing saturated sodium bicarbonate solution

to neutralize the acid catalyst.
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o Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

o Combine the organic layers and wash with brine.

o Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under

reduced pressure using a rotary evaporator.

 Purify the crude product by distillation to obtain pure ethyl trans-2-pentenoate.

Reactant Molar Eq. MW ( g/mol ) Amount

trans-2-Pentenoic acid 1.0 100.12 (user defined)
Ethanol 3.0 46.07 (user defined)
PTSA monohydrate 0.05 190.22 (user defined)

Expected Yield: High, typically >85%.

Experimental Workflow for Esterification

Mix Reactants:
trans-2-Pentenoic acid,
Ethanol, PTSA, Toluene

Reflux with
Dean-Stark Trap

Aqueous Workup:
NaHCO3, Brine

Extraction }—r

Drying over MgSO4 —»‘ B, Ethyl trans-2-pentenoate

Click to download full resolution via product page

Caption: Workflow for the synthesis of ethyl trans-2-pentenoate.

Amide Coupling

The carboxylic acid functionality of trans-2-pentenoic acid can be readily converted to an

amide via coupling with an amine. This reaction is fundamental in the synthesis of a wide range
of biologically active molecules. Common coupling reagents include carbodiimides like 1-ethyl-

3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an activator such as 1-

hydroxybenzotriazole (HOBL).[5]
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Protocol: Synthesis of N-benzyl-trans-2-pentenoamide

This protocol details the coupling of trans-2-pentenoic acid with benzylamine using EDC and
HOBt.

Materials:

 trans-2-Pentenoic acid

e Benzylamine

e 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCI)
e 1-Hydroxybenzotriazole (HOBLt)

e N,N-Diisopropylethylamine (DIPEA)
o Dimethylformamide (DMF)

o Water

o Ethyl acetate

e Brine

e Anhydrous sodium sulfate

» Round-bottom flask

e Magnetic stirrer

Procedure:

« Dissolve trans-2-pentenoic acid (1.0 eq), benzylamine (1.1 eq), EDC-HCI (1.2 eq), and
HOBLt (1.2 eq) in DMF in a round-bottom flask.

e Add DIPEA (2.0 eq) to the mixture.

 Stir the reaction mixture at room temperature overnight.
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» Monitor the reaction progress by thin-layer chromatography (TLC).
e Upon completion, pour the reaction mixture into water and extract with ethyl acetate.
e Wash the combined organic layers with water and brine.

o Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced
pressure.

» Purify the crude product by column chromatography on silica gel to afford the pure amide.

Reactant Molar Eq. MW ( g/mol ) Amount

trans-2-Pentenoic acid 1.0 100.12 (user defined)
Benzylamine 1.1 107.15 (user defined)
EDC-HCI 1.2 191.70 (user defined)
HOBt 1.2 135.13 (user defined)
DIPEA 2.0 129.24 (user defined)

Expected Yield: Good to excellent, typically 70-95%.

Logical Relationship in Amide Coupling

trans-2-Pentenoic acid Activation

/

EDC / HOBt R —
M N-benzyl-trans-2-pentenoamide
Benzylamine

Active Ester Intermediate

Click to download full resolution via product page

Caption: Key steps in EDC/HOBt mediated amide bond formation.
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Michael Addition

The electron-withdrawing carboxylic acid group activates the carbon-carbon double bond of
trans-2-pentenoic acid for conjugate addition, also known as the Michael reaction.[6] This
reaction is a powerful tool for carbon-carbon bond formation. A variety of nucleophiles can be
employed, including enolates, amines, and thiols.

Protocol: Michael Addition of Diethyl Malonate to Ethyl trans-2-pentenoate

This protocol describes a representative Michael addition using the ethyl ester of trans-2-
pentenoic acid and diethyl malonate as the nucleophile. The reaction is typically base-
catalyzed.

Materials:

o Ethyl trans-2-pentenoate

e Diethyl malonate

e Sodium ethoxide (NaOEt)

e Ethanol

 Dilute hydrochloric acid (HCI)
o Diethyl ether

» Saturated sodium bicarbonate solution
e Brine

e Anhydrous magnesium sulfate
e Round-bottom flask

e Magnetic stirrer

Procedure:
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e Prepare a solution of sodium ethoxide in ethanol by dissolving sodium metal in absolute
ethanol under an inert atmosphere.

e To a solution of diethyl malonate (1.1 eq) in ethanol, add the sodium ethoxide solution (1.1
eq) at 0 °C.

e Stir the mixture for 15-30 minutes to form the enolate.

e Add ethyl trans-2-pentenoate (1.0 eq) dropwise to the enolate solution at 0 °C.

 Allow the reaction to warm to room temperature and stir overnight.

e Quench the reaction by adding dilute HCI until the solution is acidic.

» Remove the ethanol under reduced pressure.

o Add water to the residue and extract with diethyl ether.

e Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
e Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

 Purify the product by vacuum distillation or column chromatography.

Reactant Molar Eq. MW ( g/mol ) Amount
Ethyl trans-2- ]

1.0 128.17 (user defined)
pentenoate
Diethyl malonate 1.1 160.17 (user defined)
Sodium ethoxide 1.1 68.05 (user defined)

Expected Yield: Good, typically 60-80%.

Michael Addition Workflow
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Enolate Formation:
Diethyl malonate + NaOEt
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+ Ethyl trans-2-pentenoate
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Caption: General workflow for a Michael addition reaction.

Synthesis of Heterocycles: Pyrazolines

The a,B-unsaturated carbonyl system of trans-2-pentenoic acid and its derivatives is a key
synthon for the construction of various heterocyclic rings. For example, reaction with hydrazine
derivatives can lead to the formation of pyrazolines, which are five-membered nitrogen-
containing heterocycles with a wide range of biological activities.

Protocol: Synthesis of 3-Propyl-4,5-dihydro-1H-pyrazol-5-one
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This protocol outlines the reaction of ethyl trans-2-pentenoate with hydrazine hydrate to form a
pyrazolinone derivative.

Materials:

o Ethyl trans-2-pentenoate

e Hydrazine hydrate

e Ethanol

e Acetic acid (catalytic)

¢ Round-bottom flask

o Reflux condenser

Procedure:

» To a round-bottom flask, add ethyl trans-2-pentenoate (1.0 eq), hydrazine hydrate (1.2 eq),
and ethanol.

e Add a catalytic amount of glacial acetic acid.

o Heat the mixture to reflux and stir for several hours.

o Monitor the reaction by TLC.

e Upon completion, cool the reaction mixture to room temperature.

« If a precipitate forms, collect it by filtration. If not, concentrate the solvent under reduced
pressure.

o Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure
pyrazolinone.
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Reactant Molar Eq. MW ( g/mol ) Amount
Ethyl trans-2- ]

1.0 128.17 (user defined)
pentenoate
Hydrazine hydrate 1.2 50.06 (user defined)

Expected Yield: Moderate to good.

Pyrazoline Synthesis Pathway

Ethyl trans-2-pentenoate @l RitE1ale):} Hvdrazone Intermediate Intramolecular 3-Propyl-4,5-dihydro-
+ Hydrazine Hydrate Y Cyclization 1H-pyrazol-5-one

Click to download full resolution via product page

Caption: Reaction pathway for the synthesis of a pyrazolinone.

Biological Activity and Signaling Pathways

While trans-2-pentenoic acid itself is primarily used as a synthetic intermediate, its derivatives
have been investigated for various biological activities. For instance, derivatives of trans-2-
pentenoic acid have been explored as nonsteroidal human androgen receptor (hAR) agonists.
[2] Additionally, some studies suggest that 2-pentenoic acid may have anti-inflammatory
properties by potentially inhibiting prostaglandin synthesis and could play a role in improving

mitochondrial function.

Currently, there is limited direct evidence in the public domain detailing specific signaling
pathways that are modulated by trans-2-pentenoic acid itself. Its derivatives, particularly
those designed as receptor agonists or antagonists, would exert their effects through the
signaling pathways associated with their specific molecular targets (e.g., the androgen receptor
signaling pathway for hAR agonists). Further research is needed to fully elucidate the direct
interactions of trans-2-pentenoic acid with cellular signaling cascades.

Disclaimer: The protocols provided are intended for use by trained professionals in a laboratory
setting. Appropriate safety precautions should be taken at all times. Reaction conditions may
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require optimization for specific substrates and scales.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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